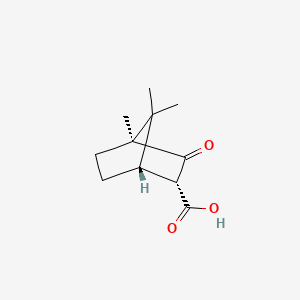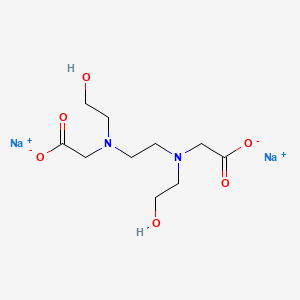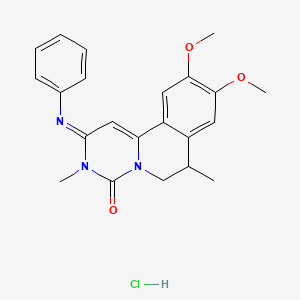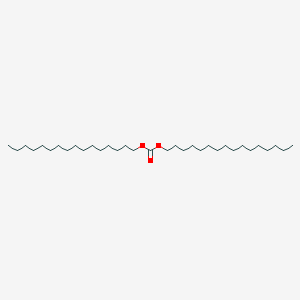
Dicetyl carbonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dicetyl carbonate is an organic compound classified as a carbonate ester. It is known for its versatile applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique chemical structure, which allows it to participate in a wide range of chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Dicetyl carbonate can be synthesized through several methods, including the reaction of cetyl alcohol with phosgene or the transesterification of dimethyl carbonate with cetyl alcohol. The reaction conditions typically involve the use of catalysts such as sodium methoxide or potassium carbonate to facilitate the process.
Industrial Production Methods: In industrial settings, this compound is often produced via the transesterification route due to its efficiency and lower environmental impact. The process involves heating dimethyl carbonate and cetyl alcohol in the presence of a catalyst, followed by purification steps to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions: Dicetyl carbonate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols.
Substitution: It can participate in nucleophilic substitution reactions, where the carbonate group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and alcohols can react with this compound under mild conditions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted carbonates depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Dicetyl carbonate has numerous applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of esters and carbonates.
Biology: It serves as a solvent and reagent in biochemical assays and experiments.
Medicine: this compound is utilized in the formulation of pharmaceuticals, especially in drug delivery systems.
Industry: It is employed in the production of polymers, lubricants, and plasticizers due to its stability and reactivity.
Wirkmechanismus
The mechanism by which dicetyl carbonate exerts its effects involves its ability to act as an electrophile in chemical reactions. It can form covalent bonds with nucleophiles, leading to the formation of new compounds. The molecular targets and pathways involved depend on the specific reaction and application, but generally, it interacts with functional groups such as hydroxyl, amino, and carboxyl groups.
Vergleich Mit ähnlichen Verbindungen
Dimethyl carbonate: Known for its use as a methylating agent and solvent.
Diethyl carbonate: Used in the production of polycarbonates and as a fuel additive.
Dipropyl carbonate: Utilized in organic synthesis and as a solvent.
Uniqueness of Dicetyl Carbonate: this compound stands out due to its longer alkyl chain, which imparts unique physical and chemical properties. This makes it particularly useful in applications requiring higher molecular weight and hydrophobicity, such as in the production of certain polymers and lubricants.
Eigenschaften
CAS-Nummer |
13784-52-6 |
|---|---|
Molekularformel |
C33H66O3 |
Molekulargewicht |
510.9 g/mol |
IUPAC-Name |
dihexadecyl carbonate |
InChI |
InChI=1S/C33H66O3/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-35-33(34)36-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-32H2,1-2H3 |
InChI-Schlüssel |
RAIOXDBEGGPDRH-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCOC(=O)OCCCCCCCCCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(5S,5aS,8aR,9R)-5-(4-fluoroanilino)-9-(4-hydroxy-3,5-dimethoxyphenyl)-5,5a,6,8,8a,9-hexahydro-[2]benzofuro[5,6-f][1,3]benzodioxol-8-ol](/img/structure/B12724470.png)

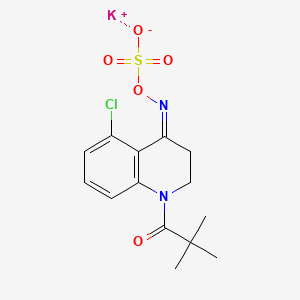
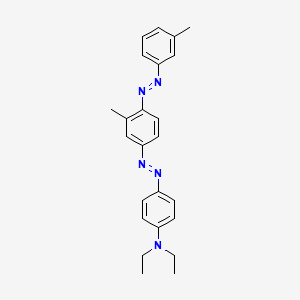
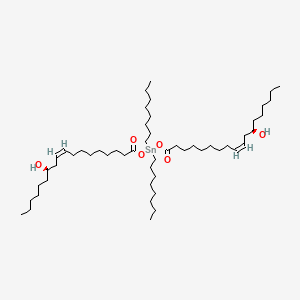
![3,3'-methylenebis[tetrahydro-2H-1,3-oxazine]](/img/structure/B12724485.png)
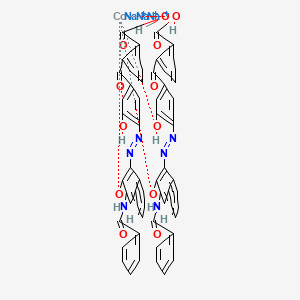
![(S)-2-(1,6,7,8-tetrahydro-2H-indeno[5,4-b]furan-8-yl)acetic acid](/img/structure/B12724516.png)
